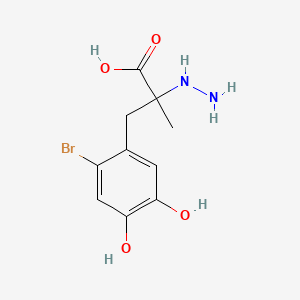

2-ブロモカルビドパ

説明

“3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid” is a chemical compound with the molecular formula C10H13BrN2O4 . It is also known as 2-Bromo Carbidopa or Carbidopa EP Impurity J . This compound is used as a working standard or secondary reference standard, and it is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Carbidopa and its related formulations .

Molecular Structure Analysis

The molecular structure of this compound consists of a bromo-dihydroxyphenyl group attached to a hydrazinyl-methylpropanoic acid group . The exact mass of the compound is 304.005859 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 305.125, a density of 1.7±0.1 g/cm3, and a boiling point of 558.2±50.0 °C at 760 mmHg . The flash point is 291.4±30.1 °C . Unfortunately, the melting point is not available .科学的研究の応用

パーキンソン病の治療

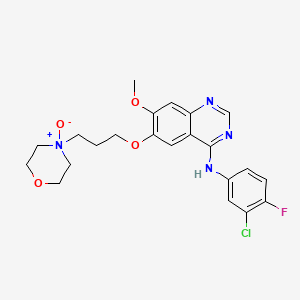

2-ブロモカルビドパは主にパーキンソン病の治療に使用されます {svg_1}. 脳内でドーパミンに変換される薬物であるレボドパと併用されることが多いです。 この組み合わせは、パーキンソン病患者では一般的に低い脳内のドーパミン量を増加させるのに役立ちます {svg_2}.

パーキンソン病における薬剤負担の軽減

パーキンソン病の進行期では、患者は多くの錠剤を服用する必要があることが多く、これがコンプライアンスの低下と症状の管理の悪化につながる可能性があります {svg_3}. 研究によると、2-ブロモカルビドパを含むカルビドパ-レボドパ経腸懸濁液(CLES)を使用すると、これらの患者の薬剤負担を大幅に軽減できることが示されています {svg_4}. これにより、コンプライアンスの改善と症状の管理の向上につながる可能性があります {svg_5}.

深部脳刺激における使用

2-ブロモカルビドパは、パーキンソン病を含むいくつかの神経学的疾患の治療に使用される外科的手術である深部脳刺激(DBS)と併用して使用した場合に効果的であることが判明しています {svg_6}. DBSと2-ブロモカルビドパの組み合わせは、患者にとって薬剤負担の大幅な軽減につながる可能性があります {svg_7}.

定量比色分析

2-ブロモカルビドパは、パーキンソン病治療薬の比色定量に使用できます {svg_8}. これは、酸性条件下で、2-ブロモカルビドパのヒドラジン基と選択されたアルデヒドのホルミル官能基との間の選択的縮合反応を伴います {svg_9}.

作用機序

- DDC plays a crucial role in the biosynthesis of neurotransmitters. It converts L-DOPA (levodopa) to dopamine and is also involved in the synthesis of serotonin from L-tryptophan .

- This increased CNS availability of levodopa allows for enhanced dopamine synthesis, alleviating symptoms of Parkinson’s disease .

- Impact on Bioavailability : By enhancing levodopa availability in the CNS, it improves therapeutic efficacy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

2-Bromo Carbidopa interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. Similar to Carbidopa, it is expected to inhibit the enzyme aromatic amino acid decarboxylase (AADC), thereby attenuating the metabolism of levodopa outside the central nervous system

Cellular Effects

Studies on Carbidopa have shown that it can inhibit T cell activation both in vitro and in vivo . It is plausible that 2-Bromo Carbidopa may have similar effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-Bromo Carbidopa is likely to be similar to that of Carbidopa. Carbidopa inhibits the peripheral metabolism of levodopa by blocking the action of DDC . This inhibition could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Dosage Effects in Animal Models

The effects of varying dosages of 2-Bromo Carbidopa in animal models have not been extensively studied. Research on Carbidopa has shown that its effect is not dose-dependent .

Metabolic Pathways

2-Bromo Carbidopa is likely to be involved in similar metabolic pathways as Carbidopa, which inhibits the conversion of levodopa to dopamine outside the central nervous system . This could also include effects on metabolic flux or metabolite levels.

Transport and Distribution

Carbidopa is widely distributed in the tissues, except in the brain . It is plausible that 2-Bromo Carbidopa may have a similar distribution pattern.

特性

IUPAC Name |

3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBONFZRHFUWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747218 | |

| Record name | 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-47-9 | |

| Record name | 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

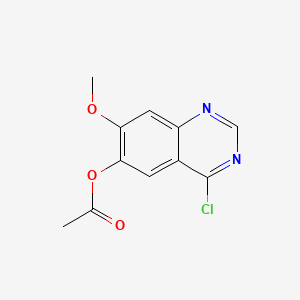

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

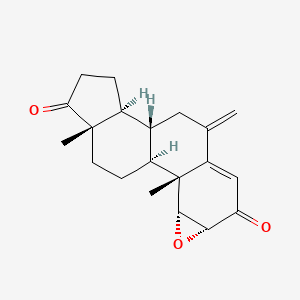

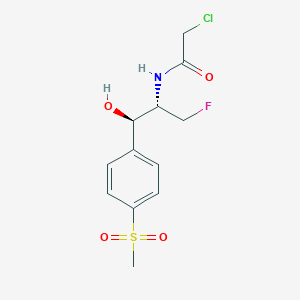

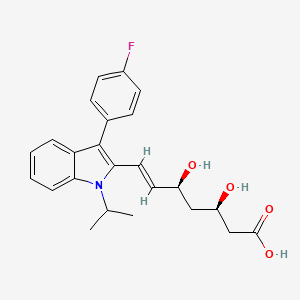

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

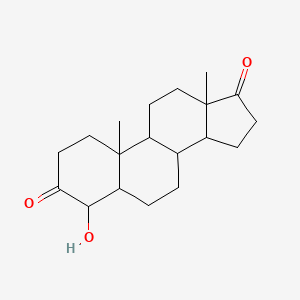

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)

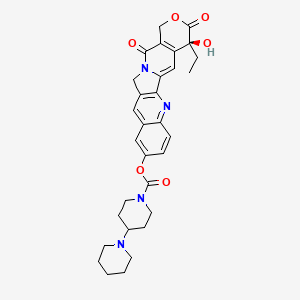

![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)